molecular formula C7H10N2S B088904 4,6-Dimethyl-2-(methylthio)pyrimidine CAS No. 14001-64-0

4,6-Dimethyl-2-(methylthio)pyrimidine

Cat. No. B088904
CAS RN: 14001-64-0
M. Wt: 154.24 g/mol
InChI Key: LMTOWNMJYBIWTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine involves various chemical processes and optimizations. For instance, an effective synthesis method involves the reaction of thiourea and acetylacetone, with specific conditions such as a reaction temperature of 65°C and a reaction time of 5 hours yielding an 85% success rate. This method highlights the importance of temperature, reaction time, and solvent volume in optimizing the yield and efficiency of the synthesis process (H. Jing, 2009).

Molecular Structure Analysis

The molecular structure of 4,6-Dimethyl-2-(methylthio)pyrimidine has been studied through various spectroscopic and theoretical methods, providing insights into its electronic and geometric configuration. For example, research on related compounds such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, synthesized from 4,6-dichloro-2-(methylthio)pyrimidine, reveals detailed structural information through single-crystal X-ray diffraction studies. These studies help in understanding the molecular interactions and properties essential for its reactivity and applications (P. Krishna Murthy et al., 2019).

Chemical Reactions and Properties

4,6-Dimethyl-2-(methylthio)pyrimidine participates in various chemical reactions, serving as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity has been explored in the context of synthesizing novel pyrimido[4,5-d]pyrimidine derivatives, showcasing its versatility in organic synthesis (D. Prajapati & A. Thakur, 2005). Additionally, its electrochemical oxidation has been studied, providing valuable insights into its chemical properties and potential applications in various oxidation processes (F. Freeman et al., 2008).

Scientific Research Applications

  • Proton NMR Spectra and Chemical Properties : The study of proton NMR spectra of 4,6-Dimethyl-2-(methylthio)pyrimidine derivatives helps understand their chemical properties. T. Kress (1994) synthesized various derivatives, including 4,6-Dimethyl-2-(methylthio)pyrimidine, and measured their proton NMR spectra, providing insights into their hydration properties (T. Kress, 1994).

  • Insecticidal and Antibacterial Potential : P. P. Deohate and Kalpana A. Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, synthesizing compounds involving 4,6-dimethyl-pyrimidin-2-yl as part of the structure (P. P. Deohate and Kalpana A. Palaspagar, 2020).

  • Nonlinear Optical Properties : A. Hussain et al. (2020) studied the nonlinear optical properties of thiopyrimidine derivatives, including 4,6-dimethyl-2-(methylthio)pyrimidine, highlighting their potential applications in optoelectronics and high-tech applications (A. Hussain et al., 2020).

  • Antioxidant Agents : S. Vartale et al. (2016) synthesized 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, evaluating them as potent antioxidant agents, indicating the chemical's potential in pharmaceutical applications (S. Vartale et al., 2016).

Safety And Hazards

4,6-Dimethyl-2-(methylthio)pyrimidine may form combustible dust concentrations in air and causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,6-dimethyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTOWNMJYBIWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492396
Record name 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(methylthio)pyrimidine

CAS RN

14001-64-0
Record name 4,6-Dimethyl-2-(methylthio)pyrimidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine, 4,6-dimethyl-2-(methylthio)
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Synthesis routes and methods I

Procedure details

A suspension of potassium carbonate (27.6 g, 0.2 mol) in a solution of 4,6-dimethyl-2-mercaptopyrimidine (14 g, 0.1 mol) and methyl iodide (18.7 ml, 0.3 mol) in acetone (200 ml) was heated under reflux for 3 hours. The reaction mixture was allowed to cool before being filtered and then evaporated in vacuo. Distillation of the mixture at a pressure of 0.01 mmHg afforded 12.7 g 2-methylthio-4,6-dimethylpyrimidine as a white solid. A portion of this solid (4.42 g, 28.7 mmol) was dissolved in dichloromethane (200ml) and m-chloroperoxybenzoic acid (50%, 22.8 g, 66.0 mmol) was added in portions. The resulting mixture was stirred for a period of 5 days at the end of which it was first filtered and then evaporated in vacuo. Purification by flash column chromatography upon silica gel using diethyl ether as eluant afforded 3.35 g 2-methylsulphonyl-4,6-dimethylpyrimidine as a white solid, m.pt., 81° C.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4,6-Dimethyl-pyrimidine-2-thiol (20 g, 142 mmol) is added slowly to a solution of sodium hydroxide (6.3 g, 156 mmol) in ethanol (120 ml) and water (60 ml). Methyl iodide (9.8 ml, 156 mmol) is added dropwise and the mixture is stirred at room temperature for 1 hour. The solvents are removed in vacuo and the residue is partitioned between diethyl ether (200 ml) and water (200 ml). The organic extract is dried (MgSO4) and the solvent is removed to give the titled compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JG Xie, J Quan, SB Li, Y Zheng… - Synthetic Communications, 2011 - Taylor & Francis
A reaction of SH-containing heterocycles with dimethyl carbonate (DMC) in the presence of K 2 CO 3 and tetrabutylammonium bromide (Bu 4 NBr) gave heteroaryl methyl thioethers in …
Number of citations: 17 www.tandfonline.com
MJ Zhang, DJ Young, JL Ma, GQ Shao - RSC advances, 2021 - pubs.rsc.org
The photoinduced chemoselective transfer hydrogenation of unsaturated carbonyls to allylic alcohols has been accomplished using cluster-based MOFs as bifunctional visible …
Number of citations: 4 pubs.rsc.org
V Cimpeanu, V Pârvulescu, VI Parvulescu… - Catalysis today, 2006 - Elsevier
The oxidation of the various aliphatic, aromatic and heteroaromatic thioethers was carried out in a range of ionic liquids, 1-butyl-3-methylimidazolium triflate, 1-butyl-1-methyl-…
Number of citations: 24 www.sciencedirect.com
DW Tan, HX Li, DL Zhu, HY Li, DJ Young, JL Yao… - Organic …, 2018 - ACS Publications
One hexanuclear Cu(I) cluster of 4,6-dimethylpyrimidine-2-thiolate efficiently catalyzes the dehydrogenative cross-coupling of secondary and primary alcohols to α-alkylated ketones …
Number of citations: 114 pubs.acs.org
B Czochralska, M Wrona, D Shugar - Synthetic Organic Chemistry, 2005 - Springer
We present here a brief account of the specific dimerization, and other related, reactions undergone by a variety of purine and pyrimidine derivatives, and a number of related …
Number of citations: 17 link.springer.com
MJ Zhang, DW Tan, HX Li, DJ Young… - The Journal of …, 2018 - ACS Publications
Unsaturated alcohols and saturated carbonyls are important chemical, pharmaceutical, and biochemical intermediates. We herein report an efficient transfer hydrogenation protocol in …
Number of citations: 29 pubs.acs.org
S Swyter, M Schiedel, D Monaldi… - … of the Royal …, 2018 - royalsocietypublishing.org
Sirtuins are NAD + -dependent protein deacylases capable of cleaving off acetyl as well as other acyl groups from the ɛ-amino group of lysines in histones and other substrate proteins. …
Number of citations: 28 royalsocietypublishing.org
L Strekowski, RL Wydra, L Janda… - The Journal of Organic …, 1991 - ACS Publications
Highly regioselective bromination reactions of polymethylpyrimidines Page 1 5610 J. Org. Chem. 56, 5610-5614 H3C,), 2.4 (m, Met H2CJ, 2.48 (s, (5Me)Th: H3C), 2.78 (t,Histam: HjCe), …
Number of citations: 26 pubs.acs.org

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